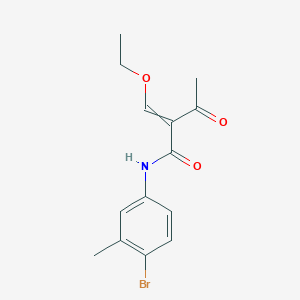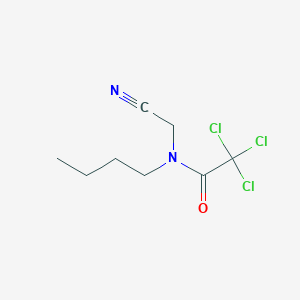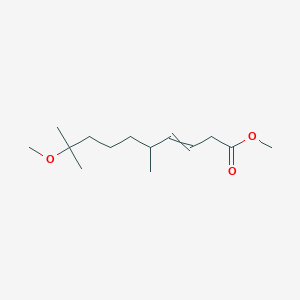![molecular formula C14H11NOS B14591515 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one CAS No. 61576-35-0](/img/structure/B14591515.png)
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinolinone family It is characterized by the presence of a benzo-fused isoquinolinone core with a methylsulfanyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper catalyst. This method efficiently produces isoquinolines via a three-component cyclization reaction . Another method involves the use of rhodium-catalyzed C-H activation/annulation reactions, which provide isoquinolinones in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed coupling reactions followed by cyclization is a common industrial approach due to its efficiency and scalability .
化学反应分析
Types of Reactions
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
科学研究应用
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-methylsulfanyl-2H-isoquinolin-3-one: Similar structure but lacks the benzo-fused ring.
2-methylsulfanyl-1H-benzo[g]isoquinolin-3-one: Similar structure with a different position of the methylsulfanyl group.
Uniqueness
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one is unique due to its specific substitution pattern and the presence of both the benzo-fused ring and the isoquinolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
61576-35-0 |
|---|---|
分子式 |
C14H11NOS |
分子量 |
241.31 g/mol |
IUPAC 名称 |
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one |
InChI |
InChI=1S/C14H11NOS/c1-17-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13(16)15-14/h2-8H,1H3,(H,15,16) |
InChI 键 |
KZIRIISKXMJHON-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C2C=C3C=CC=CC3=CC2=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)


![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)
![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)
![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)
